molecular formula C13H23NO4 B1291836 Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 240401-09-6

Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1291836
CAS No.: 240401-09-6
M. Wt: 257.33 g/mol
InChI Key: HCDWHGFENXBNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Azaspiro Compounds in Chemistry

The study of spirocyclic compounds began with Adolf von Baeyer’s discovery of the first spiro structure in 1900, which introduced three-dimensional complexity to organic chemistry. Azaspiro compounds—characterized by nitrogen-containing spiro junctions—emerged as critical scaffolds in medicinal chemistry during the mid-20th century. For example, galanthamine, a natural spiroalkaloid, became a therapeutic agent for Alzheimer’s disease due to its acetylcholinesterase inhibition. The 2004 work by Wipf et al. demonstrated the synthesis of functionalized azaspirocycles via multicomponent reactions, highlighting their relevance in drug discovery. These compounds gained further attention for their antiplasmodial and anticancer activities, as seen in spiroazepineindole derivatives targeting Plasmodium falciparum and prostate cancer cells.

Significance of Oxa-Azaspiro Heterocyclic Systems

Oxa-azaspiro systems combine oxygen and nitrogen heteroatoms within rigid spiro frameworks, enhancing their physicochemical and pharmacological properties. The spiro junction reduces conformational entropy, improving target-binding affinity and metabolic stability. For instance, 1-oxa-8-azaspiro[4.5]decane derivatives exhibit high selectivity for sigma-1 receptors, making them candidates for neuroimaging probes. The structural rigidity also mitigates π-system interactions, preventing excimer formation in fluorescent dyes. Recent advances in enzymatic synthesis, such as stereodivergent carbene transferases, enable scalable production of azaspiro[2.y]alkanes with pharmaceutical relevance.

Nomenclature and Structural Classification of Tert-Butyl 3-Hydroxy-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate

The IUPAC name tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reflects its bicentric spiro structure (CAS: 240401-09-6). Key features include:

  • Spiro atom : A quaternary carbon connecting a 4-membered 1-oxa ring (oxetane) and a 5-membered 8-aza ring (piperidine).
  • Substituents : A hydroxyl group at position 3 and a tert-butyl carbamate at position 8.
  • Stereochemistry : The spiro center imposes axial chirality, with the hydroxyl group influencing hydrogen-bonding interactions.

Table 1: Structural Attributes of the Compound

Attribute Description
Molecular formula C₁₃H₂₃NO₄
Molecular weight 257.33 g/mol
Ring system Spiro[4.5]decane (4-membered oxa + 5-membered aza)
Functional groups Hydroxyl, tert-butyl carbamate

Current Research Interest and Applications Overview

Recent studies focus on synthesizing and functionalizing this compound for diverse applications:

  • Drug Discovery : Derivatives serve as sigma-1 receptor ligands with nanomolar affinity, potential tools for positron emission tomography (PET) imaging.
  • Methodological Advances : Rh(I)-catalyzed cycloisomerization/Diels–Alder cascades enable efficient construction of azaspiro cores.
  • Biocatalysis : Engineered protoglobin-based enzymes produce enantiomerically pure azaspiro[2.y]alkanes at gram scale.
  • DNA-Encoded Libraries : Photochemical [2+2] cycloadditions incorporate 2-oxa-1-azaspiro[bicyclo[3.2.0]heptanes] into screening libraries.

Properties

IUPAC Name

tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDWHGFENXBNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628012
Record name tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240401-09-6
Record name tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of the Spirocyclic Core

The synthesis begins with the formation of the spirocyclic structure, which is achieved through cyclization reactions. Typical approaches include:

  • Reaction Type: Cyclization of diols with diisocyanates.
  • Reaction Conditions: Controlled temperature and solvent selection are critical. Polar aprotic solvents like dichloromethane enhance nucleophilicity during cyclization.

Introduction of the Hydroxy Group

The hydroxy group is incorporated into the molecule via hydroxylation reactions. Common reagents used include:

  • Reagents: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
  • Reaction Conditions: These reactions often require precise control of oxidant concentration and reaction time to ensure selective hydroxylation.

Esterification

The final step involves esterification to introduce the tert-butyl group:

  • Reagents: Tert-butyl alcohol and strong acid catalysts such as sulfuric acid (H₂SO₄).
  • Reaction Conditions: Acidic conditions are maintained to facilitate ester bond formation while avoiding side reactions.

Industrial Production Techniques

Large-scale Synthesis

For industrial-scale production, the synthetic methods are optimized for efficiency and yield:

Reaction Optimization

Industrial processes focus on minimizing waste and maximizing yield through:

  • Temperature Control: Reactions are conducted at precise temperatures to reduce by-product formation.
  • Automation: Automated systems monitor reaction parameters for consistency.

Reaction Analysis

Key Chemical Reactions

The compound undergoes various chemical transformations during synthesis:

Reaction Step Description
Cyclization Formation of spirocyclic core using diols and diisocyanates
Hydroxylation Selective addition of hydroxy group using OsO₄ or KMnO₄
Esterification Reaction of carboxylic acid with tert-butyl alcohol under acidic conditions

Challenges in Synthesis

Key challenges include:

  • Ensuring selective hydroxylation without overoxidation.
  • Achieving high yields in esterification without side reactions.

Data Table: Reaction Conditions Summary

Step Reagents/Materials Temperature (°C) Solvent Yield (%)
Cyclization Diol + Diisocyanate Room temperature Dichloromethane ~85
Hydroxylation OsO₄ or KMnO₄ ~25 Methanol ~80
Esterification Tert-butyl alcohol + H₂SO₄ ~50 Acetone ~90

Notes on Research Findings

  • Optimization Opportunities : Research suggests that using alternative catalysts like solid acids could further enhance yield while reducing environmental impact.
  • Scalability : Continuous flow synthesis has been identified as a promising approach for scaling up production while maintaining product quality.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Under acidic conditions, the ester undergoes hydrolysis to yield the corresponding carboxylic acid.

Reagents/Conditions :

  • Hydrochloric acid (HCl) in dioxane .
  • Trifluoroacetic acid (TFA) in dichloromethane .

Mechanism :
Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. The tert-butyl group is released as tert-butanol.

Product :
3-Hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid.

Oxidation of the Hydroxyl Group

The secondary alcohol at position 3 can be oxidized to a ketone. This is common in spirocyclic systems with similar hydroxyl substituents .

Reagents/Conditions :

  • Jones reagent (CrO₃/H₂SO₄) .
  • Pyridinium chlorochromate (PCC) in dichloromethane .

Mechanism :
Oxidation proceeds via chromate ester intermediates, leading to the formation of a carbonyl group.

Product :
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3) .

Substitution Reactions

The hydroxyl group may participate in nucleophilic substitution reactions, particularly in the presence of activating agents.

Example :

  • Sulfonation : Reaction with sulfur trioxide (SO₃) to form a sulfate ester .
  • Esterification : Reaction with acetyl chloride to yield an acetate derivative .

Conditions :

  • Pyridine as a base to scavenge HCl during acetyl chloride reactions .

Ring-Opening Reactions

The spirocyclic structure may undergo ring-opening under acidic or basic conditions. For example, acid hydrolysis could cleave the ether or amine linkages in the spiro system .

Reagents/Conditions :

  • HCl in methanol .
  • NaOH in aqueous ethanol .

Product :
Linear intermediates that may cyclize or react further depending on conditions.

Deprotection and Functionalization

The Boc group can be selectively removed to expose the secondary amine, enabling further derivatization:

Reagents/Conditions :

  • TFA in dichloromethane (amine deprotection) .
  • Subsequent acylation with anhydrides or alkyl halides .

Product :
Amine derivatives for use in pharmaceutical intermediates .

Comparative Reactivity of Analogous Compounds

CompoundCASKey Functional GroupsNotable Reactions
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate954236-44-3KetoneReduction to alcohol via NaBH₄
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate374794-96-4EtherAcid-catalyzed ring-opening
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate2387567-25-9AmineAcylation, alkylation

Biological Activity

Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, also known by its CAS number 240401-09-6, is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of spirocyclic compounds, characterized by a spiro center that connects two or more rings. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 241.31 g/mol

The compound exhibits various physicochemical properties that influence its biological activity:

PropertyValue
Log P (octanol-water)1.34
BBB PermeantYes
P-gp SubstrateYes
CYP Inhibition (CYP1A2)No
CYP Inhibition (CYP2C19)No
CYP Inhibition (CYP2D6)No
CYP Inhibition (CYP3A4)No

The biological activity of this compound has been linked to its role as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are involved in numerous physiological processes including pain sensation, mood regulation, and appetite control. By inhibiting FAAH, this compound can potentially enhance the levels of endocannabinoids, leading to analgesic and anti-inflammatory effects.

Biological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Analgesic Effects : In animal models, this compound demonstrated significant analgesic properties comparable to standard pain relief medications. The mechanism was attributed to increased endocannabinoid levels resulting from FAAH inhibition.
  • Anti-inflammatory Activity : Research indicated that the compound could reduce inflammation markers in various models of inflammatory diseases. This effect was mediated through modulation of the endocannabinoid system.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through the reduction of neuroinflammation and enhancement of neurogenesis in specific brain regions.

Case Study 1: Pain Management in Rodent Models

In a controlled study involving rodents subjected to inflammatory pain models, administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups receiving placebo treatments. The study highlighted the compound's potential as a therapeutic agent for chronic pain management.

Case Study 2: In Vitro Studies on Inflammation

In vitro assays using macrophage cell lines treated with this compound showed decreased production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). These findings support the hypothesis that FAAH inhibition contributes to anti-inflammatory effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl chloroformate with the corresponding amino alcohol in the presence of a base such as triethylamine. The reaction is conducted under controlled conditions to maximize yield and purity.

Synthetic Route Example

StepReagentsConditions
1Tert-butyl chloroformateReact with amino alcohol
2TriethylamineBase catalyst
3DichloromethaneSolvent at low temperature

Medicinal Chemistry

This compound has garnered attention for its potential as a drug candidate. Its structure allows it to interact with biological targets effectively, making it suitable for:

  • Enzyme Inhibition Studies: The compound can be designed to inhibit specific enzymes involved in disease pathways, providing insights into drug development.
  • Antibacterial Activity: Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against resistant strains of bacteria, indicating potential therapeutic applications in treating infections .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its spiro structure allows for:

  • Formation of New Carbon Frameworks: The unique arrangement facilitates the construction of diverse molecular architectures, which can be explored for various applications in pharmaceuticals and agrochemicals.

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in:

  • OLED Development: Its unique structure may contribute to the development of organic light-emitting diodes (OLEDs), enhancing their efficiency and stability.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Enzyme Interaction Studies:
    • A study demonstrated that derivatives of this compound could effectively inhibit enzyme activity, suggesting its role as a lead compound for drug design targeting specific enzyme pathways .
  • Antibacterial Properties:
    • Research indicated that spirocyclic compounds similar to this compound showed significant antibacterial activity against multidrug-resistant strains, with minimal inhibitory concentrations reported as low as <0.03125 μg/mL .
  • Synthesis of Novel Compounds:
    • A synthetic route was developed to create analogs of this compound, which were tested for biological activity, demonstrating its utility in generating new pharmacologically active substances .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs, emphasizing differences in functional groups, heteroatom positions, and applications:

Compound Name CAS Number Molecular Formula Key Functional Groups Notable Properties/Applications References
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 240401-09-6 C₁₃H₂₃NO₄ 3-hydroxy, 1-oxa, 8-aza Intermediate for DDR1 inhibitors
Tert-butyl 1-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate Not provided C₁₃H₂₃NO₄ 1-hydroxy, 8-oxa, 2-aza High-yield synthesis (107% via reduction)
Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate Not provided C₂₁H₃₀N₂O₃ 3-hydroxy, 1-benzyl, 1,8-diaza Enhanced lipophilicity for CNS targets
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 757239-67-1 C₁₃H₂₃NO₄ 4-hydroxy, 1-oxa, 8-aza Positional isomer with distinct H-bonding
Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 191805-29-5 C₁₃H₂₁NO₃ 1-oxo, 8-aza Ketone group for further derivatization
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 183673-70-3 C₁₂H₁₇N₃O₅ 2,4-dioxo, 1,3,8-triaza Hydantoin scaffold for protease inhibition

Physical and Chemical Properties

  • Polarity: The 3-hydroxy group increases hydrophilicity compared to non-hydroxylated analogs like tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate .
  • Molecular Weight : Most analogs range between 239–345 g/mol, with higher values for derivatives like the benzyl-substituted compound (C₂₁H₃₀N₂O₃) .
  • Stability : The tert-butyl group enhances steric protection, while spirocyclic frameworks improve conformational rigidity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : A scalable synthesis involves multi-step protection/deprotection strategies. For example, spirocyclic intermediates are synthesized via cyclization of tert-butyl carbamate derivatives under acidic conditions. Key steps include:

  • Cyclization : Refluxing tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate in 35% aqueous HCl to yield carboxylic acid hydrochloride salts .
  • Boc Protection : Reaction with Boc₂O in dioxane/water mixtures under basic conditions (K₂CO₃) to reintroduce the tert-butoxycarbonyl (Boc) group .
  • Characterization : Use ¹H/¹³C NMR to confirm spirocyclic structure (e.g., δ 4.25–4.00 ppm for oxa-azaspiro protons) and LCMS for molecular ion verification ([M - H]⁻ = 284.2) .

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Methodological Answer :

  • Purification : Column chromatography (SiO₂; EtOAc/n-pentane gradients) removes byproducts .
  • Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group. Stability is confirmed by periodic NMR analysis (e.g., absence of tert-butyl group degradation at δ 1.45 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during spirocyclic synthesis?

  • Methodological Answer :

  • Chiral Ligands : Use enantioselective copper catalysis with phosphoramidite ligands to control stereochemistry. For example, (7R,9R)-configured derivatives are synthesized with >95% enantiomeric excess (ee) via asymmetric alkylation .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration when NMR alone is insufficient .
  • Contradiction Management : Compare experimental optical rotation ([α]D = +4.6 in CHCl₃) with computational predictions (DFT) to validate stereochemical assignments .

Q. How can the pharmacological potential of this spirocyclic scaffold be evaluated in disease models?

  • Methodological Answer :

  • Target Screening : Use DNA-encoded library (DEL) screening to identify binding partners (e.g., DDR1 kinase inhibition in fibrosis models) .
  • In Vivo Testing : Administer derivatives in genetic mouse models (e.g., Alport syndrome) and monitor renal function (e.g., serum creatinine, urine protein) .
  • SAR Studies : Modify the hydroxyl group at position 3 to assess impact on bioavailability and target engagement .

Analytical and Experimental Design

Q. What analytical methods are critical for detecting decomposition products under varying reaction conditions?

  • Methodological Answer :

  • HPLC-MS : Use Chromolith® columns (high-resolution C18 phases) to separate degradation products (e.g., Boc-deprotected amines) .
  • Stress Testing : Expose the compound to heat (50°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) for 48 hours to simulate degradation pathways .
  • Quantitative NMR : Integrate tert-butyl proton signals (δ 1.45 ppm) against internal standards (e.g., TMS) to quantify decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.